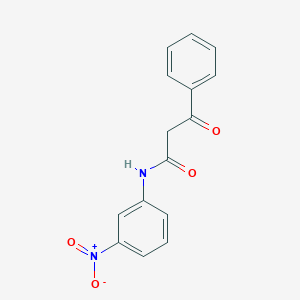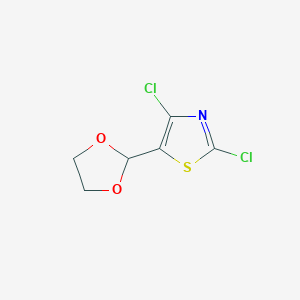
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole
概要
説明
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole is a chemical compound that is widely used in scientific research. It is a heterocyclic compound that contains both a thiazole and a dioxolane ring. This compound has been extensively studied due to its unique chemical properties and potential applications in various fields.
作用機序
The mechanism of action of 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole is not fully understood. However, it is believed to interact with various biological targets, including enzymes and proteins. This interaction can result in the inhibition or activation of these targets, leading to various physiological effects.
生化学的および生理学的効果
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole has been shown to exhibit various biochemical and physiological effects. It has been found to possess anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been found to have an effect on the central nervous system, including the modulation of neurotransmitter release.
実験室実験の利点と制限
The advantages of using 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole in lab experiments include its high purity, stability, and ease of handling. However, its limitations include its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are many potential future directions for research involving 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole. Some possible areas of research include the development of new pharmaceuticals and agrochemicals, the investigation of its mechanism of action, and the exploration of its potential applications in various fields, such as materials science and electronics.
In conclusion, 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole is a unique and versatile chemical compound that has numerous applications in scientific research. Its synthesis, mechanism of action, and physiological effects have been extensively studied, and its potential for future research is vast. As with all chemicals, it should be handled with care and disposed of properly to ensure the safety of researchers and the environment.
科学的研究の応用
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole has numerous applications in scientific research. It is commonly used as a building block in the synthesis of other compounds, including pharmaceuticals and agrochemicals. It has also been used as a reagent in various chemical reactions, such as the synthesis of heterocyclic compounds.
特性
IUPAC Name |
2,4-dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c7-4-3(12-6(8)9-4)5-10-1-2-11-5/h5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXNOZYDMRHICD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(N=C(S2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

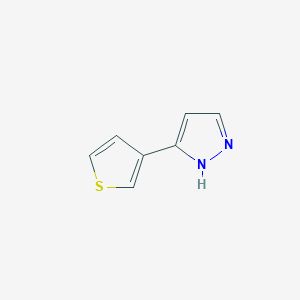
![2-(Chloromethyl)oxazolo[4,5-b]pyridine](/img/structure/B178100.png)
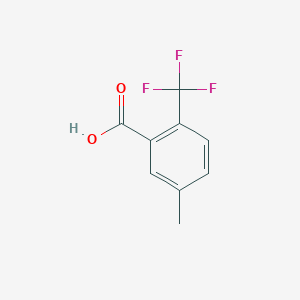
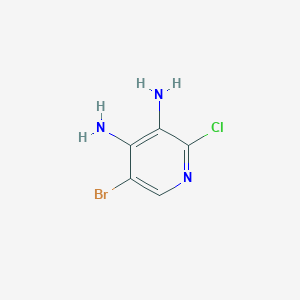
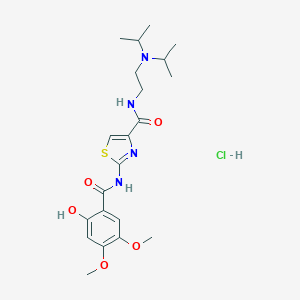
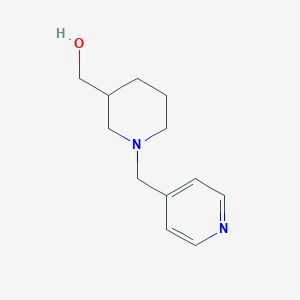
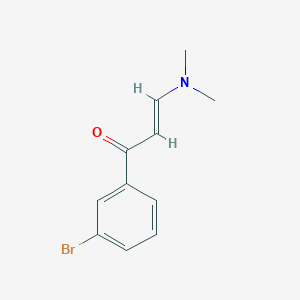
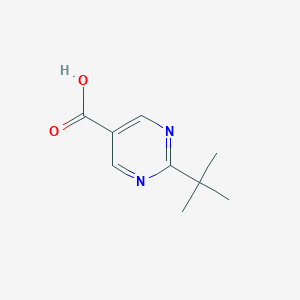
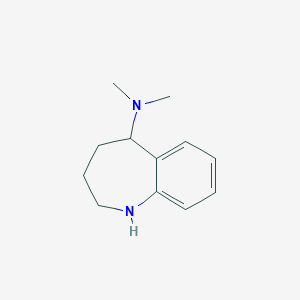
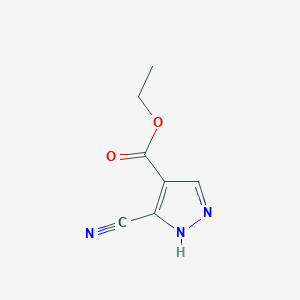
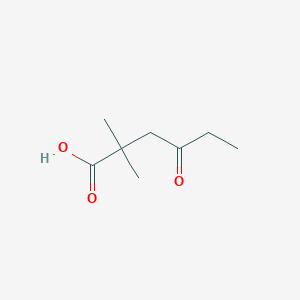
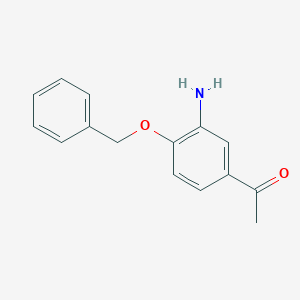
![Imidazo[1,2-a]pyridin-8-ylmethanol](/img/structure/B178138.png)
